3-(2,4-dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one
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Overview
Description
3-(2,4-Dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,4-dimethoxyphenyl group and a 2-methylallyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a 2,4-dimethoxyphenyl halide in the presence of a Lewis acid catalyst.
Alkylation with 2-Methylallyl Group: The final step involves the alkylation of the chromen-2-one derivative with a 2-methylallyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Lewis acids such as aluminum chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethoxyphenyl)-2H-chromen-2-one: Lacks the 2-methylallyl group, resulting in different chemical and biological properties.
7-((2-Methylallyl)oxy)-2H-chromen-2-one: Lacks the 2,4-dimethoxyphenyl group, leading to variations in reactivity and applications.
Uniqueness
3-(2,4-Dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one is unique due to the presence of both the 2,4-dimethoxyphenyl and 2-methylallyl groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)12-25-16-6-5-14-9-18(21(22)26-19(14)11-16)17-8-7-15(23-3)10-20(17)24-4/h5-11H,1,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUISACKHMQZIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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